molecular formula C25H50N4O11 B611229 t-boc-N-amido-PEG9-azide CAS No. 2112731-50-5

t-boc-N-amido-PEG9-azide

Cat. No. B611229
M. Wt: 582.69
InChI Key: CKIKYHBSXHEGSA-UHFFFAOYSA-N
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Description

T-boc-N-amido-PEG9-azide is a PEG derivative containing an azide group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

T-boc-N-amido-PEG9-azide is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation .


Molecular Structure Analysis

The IUPAC name for t-boc-N-amido-PEG9-azide is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate . Its molecular formula is C25H50N4O11 .


Chemical Reactions Analysis

The azide group in t-boc-N-amido-PEG9-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-boc-N-amido-PEG9-azide has a molecular weight of 582.7 g/mol . . It is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

Strain-Promoted Alkyne Azide Cycloaddition (SPAAC) for Dendrimer Functionalization

  • Application : Utilizing SPAAC for dendrimer functionalization with PEG chains, offering a metal-free and high-yield alternative for biomaterials synthesis.
  • Significance : This method avoids copper contamination common in copper-catalyzed cycloadditions, making it suitable for biological applications (Ornelas, Broichhagen, & Weck, 2010).

Twist in Amide Bonds

  • Application : Investigating N-acyl-tert-butyl-carbamates (Boc) to understand the reactivity in amide N-C cross-coupling reactions.
  • Significance : Provides insights into the design of new amide cross-coupling reactions, critical for drug development and organic synthesis (Szostak et al., 2016).

Novel Branched Polyethylene Glycol Synthesis

  • Application : Synthesis of a novel branched polyethylene glycol with active amido protected by t-butyloxycarbonyl (Boc).
  • Significance : Expands the utility of PEG in drug delivery and biomaterials due to its branched structure (Li Ke-liang, 2007).

PEGylated Bioreducible Poly(amido amine)s for Gene Delivery

  • Application : Developing PEGylated bioreducible polymers for non-viral gene delivery.
  • Significance : Shows potential in gene therapy, particularly for delivering genetic material into cells with low cytotoxicity (Lin & Engbersen, 2011).

PEGylation of Proteins Using Monodisperse PEG

  • Application : Characterizing protein conjugation using a monodisperse Boc-PEG-NH2, improving drug development processes.
  • Significance : Facilitates easier identification of protein modification sites, crucial for the approval of PEGylated protein drugs (Mero et al., 2009).

Amphiphilic Conetwork Gels and Hydrogels

  • Application : Synthesis of biodegradable polymers for controlled drug release and tissue engineering.
  • Significance : Demonstrates the potential in creating materials that respond to different environmental triggers (Bhingaradiya et al., 2017).

Functionalized Water-Soluble Nanoparticles

  • Application : Creating chemically functional nanoparticles for biomedical applications.
  • Significance : Enhances the versatility of nanoparticles in drug delivery and diagnostic imaging (Latham & Williams, 2006).

Future Directions

The future directions of t-boc-N-amido-PEG9-azide research could involve its use in the synthesis of a wider range of PROTACs . Its ability to form a stable triazole linkage via Click Chemistry makes it a valuable tool in this area .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKYHBSXHEGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-boc-N-amido-PEG9-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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